2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzylamino group and two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as vanadium oxide loaded on fluorapatite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize yield and minimize environmental impact. This includes the use of eco-friendly solvents and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a phase-transfer catalyst.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit microbial growth by disrupting cell membrane integrity and inducing apoptosis . The compound’s structure allows it to bind to various enzymes and receptors, affecting their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: These compounds also feature thiazole rings and have shown antimicrobial activity.
(4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones: Known for their HIV-1 reverse transcriptase inhibitory action.
Uniqueness
2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is unique due to its dual thiazole rings and benzylamino group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-12(18-13-15-6-7-20-13)11-9-21-14(17-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCQYYSMSWRPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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